

# Spectroscopic Analysis of 3-Methoxy-5-heneicosylphenol: A Technical Overview

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## Compound of Interest

Compound Name: 3-Methoxy-5-heneicosylphenol

Cat. No.: B179724

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

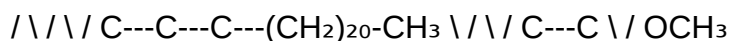
**3-Methoxy-5-heneicosylphenol** is a naturally occurring phenolic compound that has been identified in plant species such as *Artemisia annua*. As a molecule of interest in natural product chemistry and potentially in drug discovery, a thorough understanding of its structural and spectroscopic properties is essential. This technical guide provides a summary of the available spectroscopic data for **3-Methoxy-5-heneicosylphenol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers and drug development professionals with a foundational dataset for the identification, characterization, and further investigation of this compound.

While comprehensive, publicly available datasets for **3-Methoxy-5-heneicosylphenol** are limited, this guide synthesizes the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.

## Chemical Structure and Properties

- IUPAC Name: **3-Methoxy-5-heneicosylphenol**
- Molecular Formula:  $C_{28}H_{50}O_2$
- Molecular Weight: 418.7 g/mol

- Structure:



## Spectroscopic Data

A detailed experimental dataset for **3-Methoxy-5-heneicosylphenol** is not readily available in the public domain. The following tables are predictive and based on the analysis of its functional groups and comparison with structurally similar phenols and long-chain alkylated aromatic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Solvent:  $\text{CDCl}_3$  (Chloroform-d) Frequency: 400 MHz for  $^1\text{H}$  NMR, 100 MHz for  $^{13}\text{C}$  NMR

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Methoxy-5-heneicosylphenol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.3-6.5	m	3H	Ar-H
~4.8-5.5	br s	1H	Ar-OH
~3.78	s	3H	-OCH <sub>3</sub>
~2.55	t	2H	Ar-CH <sub>2</sub> - (benzylic)
~1.58	quint	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
~1.25	br s	36H	-(CH <sub>2</sub> ) <sub>18</sub> -
~0.88	t	3H	-CH <sub>2</sub> -CH <sub>3</sub> (terminal)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Methoxy-5-heneicosylphenol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160.5	C-OCH <sub>3</sub>
~156.0	C-OH
~145.0	Ar-C-Alkyl
~108.0	Ar-CH (ortho to -OCH <sub>3</sub> )
~102.0	Ar-CH (para to -OCH <sub>3</sub> )
~100.0	Ar-CH (ortho to -OH)
~55.2	-OCH <sub>3</sub>
~36.0	Ar-CH <sub>2</sub> - (benzylic)
~31.9	-(CH <sub>2</sub> ) <sub>n</sub> - (pre-terminal)
~29.7-29.3	-(CH <sub>2</sub> ) <sub>n</sub> - (long chain bulk)
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>2</sub> -CH <sub>3</sub> (terminal)

## Infrared (IR) Spectroscopy Data (Predicted)

Table 3: Predicted IR Absorption Bands for **3-Methoxy-5-heneicosylphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (phenolic)
~2920, ~2850	Strong	C-H stretch (aliphatic, CH <sub>2</sub> and CH <sub>3</sub> )
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~1465	Medium	C-H bend (aliphatic, CH <sub>2</sub> )
~1200	Strong	C-O stretch (aryl ether, Ar-O-CH <sub>3</sub> )
~1150	Medium	C-O stretch (phenol)
~830	Medium	C-H out-of-plane bend (aromatic, substituted)

## Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Methoxy-5-heneicosylphenol**

m/z Ratio	Relative Intensity	Assignment
418	Moderate	[M] <sup>+</sup> (Molecular Ion)
152	High	[M - C <sub>19</sub> H <sub>39</sub> ] <sup>+</sup> (Benzylic cleavage, loss of the alkyl chain except for one CH <sub>2</sub> )
137	High	[M - C <sub>20</sub> H <sub>41</sub> ] <sup>+</sup> (Cleavage at the benzylic position)

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Methoxy-5-heneicosylphenol** are not explicitly published. However, standard methodologies for the analysis of natural products of this type would be employed.

## NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of purified **3-Methoxy-5-heneicosylphenol** would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, would be used.
- **Data Acquisition:** Standard one-dimensional  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

## IR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr (potassium bromide) pellet could be prepared by grinding the sample with KBr and pressing it into a thin disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum would be recorded over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the empty ATR crystal or a pure KBr pellet would be taken and subtracted from the sample spectrum.

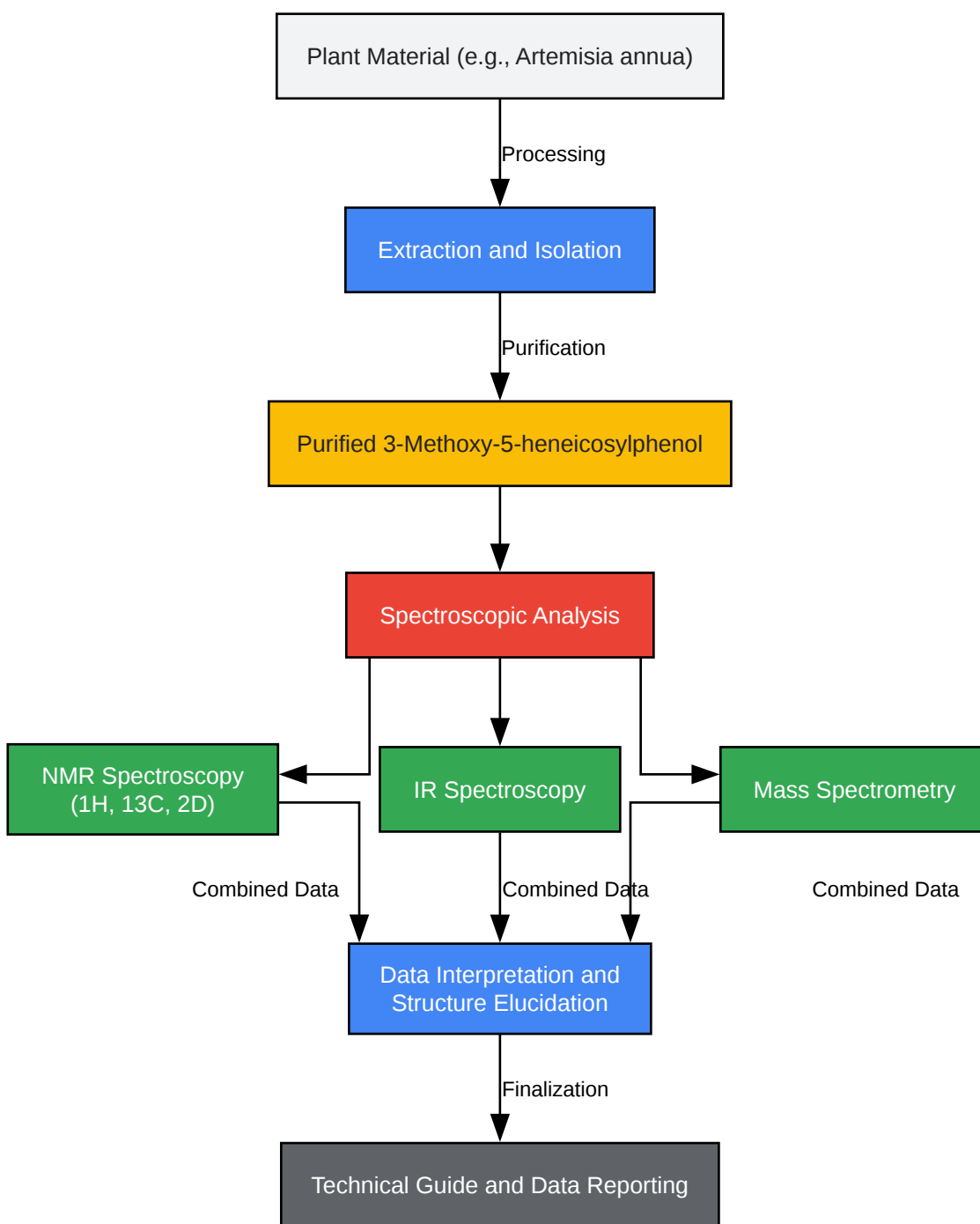
## Mass Spectrometry

- **Sample Introduction:** The sample would be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.
- **Ionization:** Electron Ionization (EI) at 70 eV is a common method for this type of molecule.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

- Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of different fragment ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of **3-Methoxy-5-heneicosylphenol**.



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Caption: Workflow for the isolation and spectroscopic characterization of natural products.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of **3-Methoxy-5-heneicosylphenol**. For definitive analysis and research purposes, experimental verification is required.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methoxy-5-heneicosylphenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179724#spectroscopic-data-of-3-methoxy-5-heneicosylphenol-nmr-ir-ms\]](https://www.benchchem.com/product/b179724#spectroscopic-data-of-3-methoxy-5-heneicosylphenol-nmr-ir-ms)

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